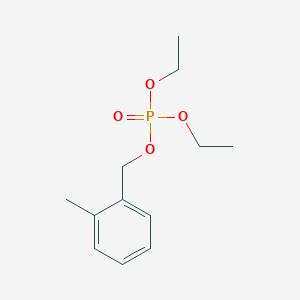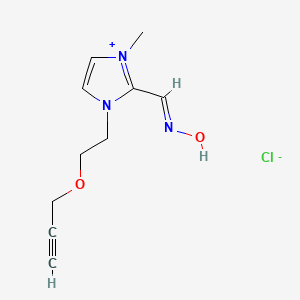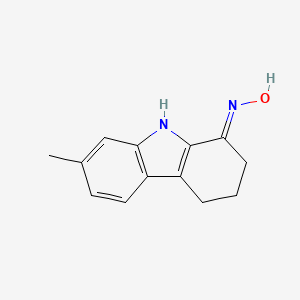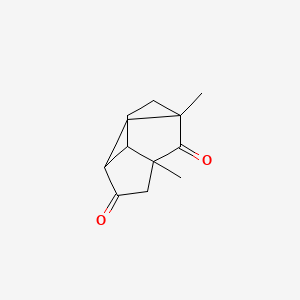
(E)-1-(2-Methylprop-1-en-1-yl)-2-phenyldiazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(2-Methylprop-1-en-1-yl)-2-phenyldiazene is an organic compound that belongs to the class of diazenes. Diazenes are characterized by the presence of a nitrogen-nitrogen double bond. This compound features a phenyl group and a methylprop-1-en-1-yl group attached to the diazene moiety. The (E)-configuration indicates the trans arrangement of substituents around the double bond.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-Methylprop-1-en-1-yl)-2-phenyldiazene can be achieved through various methods, including:
Azo Coupling Reaction: This involves the reaction of a diazonium salt with an aromatic compound. For instance, the diazonium salt derived from aniline can react with 2-methylprop-1-en-1-ylbenzene under basic conditions to form the desired diazene.
Reduction of Nitro Compounds: Another method involves the reduction of nitro compounds to form the corresponding amines, which can then undergo diazotization and subsequent coupling to form the diazene.
Industrial Production Methods
Industrial production of this compound may involve large-scale azo coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
(E)-1-(2-Methylprop-1-en-1-yl)-2-phenyldiazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction can lead to the cleavage of the nitrogen-nitrogen double bond, forming amines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (OH⁻, NH₂⁻) can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as nitroso compounds or nitro compounds.
Reduction: Amines such as aniline derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: May serve as a probe or marker in biochemical assays.
Industry: Utilized in the manufacture of polymers, coatings, and other materials.
作用機序
The mechanism of action of (E)-1-(2-Methylprop-1-en-1-yl)-2-phenyldiazene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through the formation of reactive intermediates or by binding to specific sites on target molecules, thereby modulating their activity.
類似化合物との比較
Similar Compounds
Azobenzene: A well-known diazene with two phenyl groups attached to the nitrogen-nitrogen double bond.
Methyl Orange: A diazene dye used as a pH indicator.
Uniqueness
(E)-1-(2-Methylprop-1-en-1-yl)-2-phenyldiazene is unique due to the presence of the methylprop-1-en-1-yl group, which imparts distinct chemical and physical properties compared to other diazenes
特性
CAS番号 |
127680-07-3 |
|---|---|
分子式 |
C10H12N2 |
分子量 |
160.22 g/mol |
IUPAC名 |
2-methylprop-1-enyl(phenyl)diazene |
InChI |
InChI=1S/C10H12N2/c1-9(2)8-11-12-10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChIキー |
FJELVWPCQHDGOV-UHFFFAOYSA-N |
正規SMILES |
CC(=CN=NC1=CC=CC=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![[1,1'-Bi(cyclohexane)]-2-yl naphthalene-2-sulfonate](/img/structure/B14278228.png)

